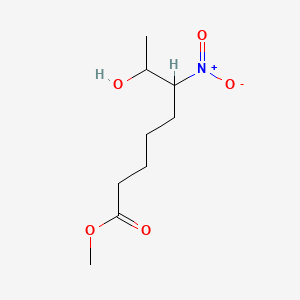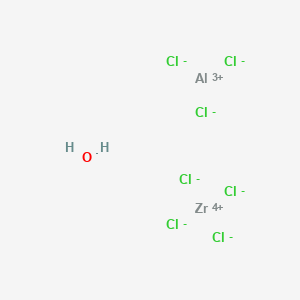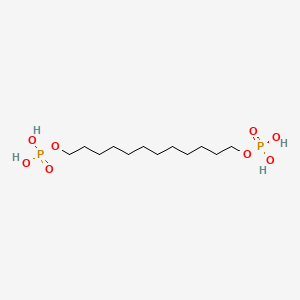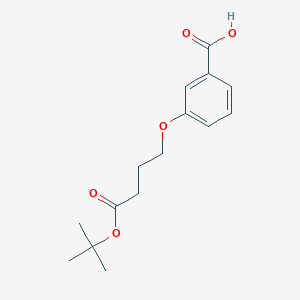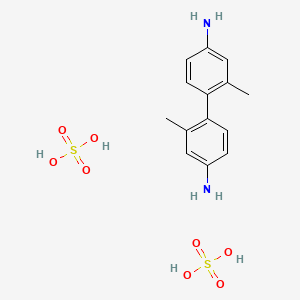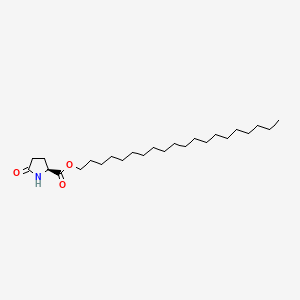
Icosyl 5-oxo-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Icosyl 5-oxo-L-prolinate est un composé chimique de formule moléculaire C25H47NO3. Il se caractérise par sa structure unique, qui comprend un cycle à cinq chaînons, un groupe ester et un groupe amide secondaire.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’Icosyl 5-oxo-L-prolinate implique généralement l’estérification de la 5-oxo-L-proline avec l’icosanol. La réaction est effectuée en milieu acide, souvent en utilisant l’acide sulfurique ou l’acide chlorhydrique comme catalyseur. Le mélange réactionnel est chauffé pour faciliter le processus d’estérification, et le produit est purifié par recristallisation ou chromatographie .
Méthodes de production industrielle
En milieu industriel, la production de l’this compound peut être mise à l’échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, telles que la température et la pression, garantissant une qualité de produit constante. L’utilisation de systèmes automatisés pour la surveillance et le contrôle des paramètres de réaction améliore encore l’efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L’Icosyl 5-oxo-L-prolinate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution : Le groupe ester peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
L’this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour son rôle potentiel dans les voies métaboliques et les interactions enzymatiques.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme promédicament.
Industrie : Il est utilisé dans la formulation de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
Icosyl 5-oxo-L-prolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug.
Industry: It is used in the formulation of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’Icosyl 5-oxo-L-prolinate implique son interaction avec des enzymes et des récepteurs spécifiques dans les systèmes biologiques. Le composé est connu pour être un substrat de la 5-oxo-L-prolinase, une enzyme qui catalyse le clivage de la 5-oxo-L-proline en L-glutamate. Cette réaction est couplée à l’hydrolyse de l’adénosine triphosphate en adénosine diphosphate et en phosphate inorganique. L’interaction avec la 5-oxo-L-prolinase et la formation subséquente de L-glutamate sont cruciales pour son activité biologique .
Comparaison Avec Des Composés Similaires
Composés similaires
5-oxo-L-proline : Un précurseur dans la synthèse de l’Icosyl 5-oxo-L-prolinate.
Icosyl 5-oxo-D-prolinate : Un énantiomère ayant des caractéristiques structurelles similaires mais une activité biologique différente.
Icosyl 5-oxo-L-prolinamide : Un composé apparenté avec un groupe amide au lieu d’un groupe ester
Unicité
L’this compound est unique en raison de sa liaison ester spécifique et de la présence d’une longue chaîne icosyle. Cette caractéristique structurelle confère des propriétés physico-chimiques distinctes, telles qu’une hydrophobicité accrue et un potentiel d’interactions membranaires, ce qui le rend précieux pour diverses applications en recherche et dans l’industrie .
Propriétés
Numéro CAS |
37673-36-2 |
|---|---|
Formule moléculaire |
C25H47NO3 |
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
icosyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-29-25(28)23-20-21-24(27)26-23/h23H,2-22H2,1H3,(H,26,27)/t23-/m0/s1 |
Clé InChI |
XZXIMDVKCYRCBQ-QHCPKHFHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


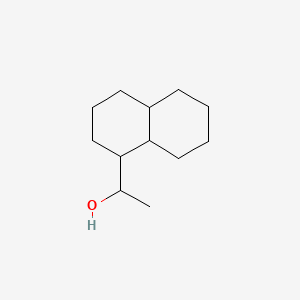
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
